molecular formula C14H21NO3 B2830496 tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate CAS No. 1401003-93-7

tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate

Cat. No.: B2830496
CAS No.: 1401003-93-7
M. Wt: 251.326
InChI Key: YQBNAIQIBIZGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate” is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.3214 . It is typically available in stock for purchase .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: O=C(OC©©C)NCC(c1ccccc1)(O)C . This indicates that the molecule contains a carbamate group (O=C(OC©©C)N), a phenyl group (c1ccccc1), and a hydroxy group (O) attached to a propyl group (CC).

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate and its derivatives play a significant role in organic synthesis. They have been shown to be effective in the preparation of N-(Boc)hydroxylamines, making them useful as building blocks in organic chemistry. These compounds can be easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, and demonstrate versatility in various chemical transformations (Guinchard, Vallée, & Denis, 2005).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been studied, highlighting its potential in producing optically pure enantiomers. This process, catalyzed by lipase, allows for the efficient creation of (R)- and (S)-enantiomers of the compound, which can be further transformed into valuable chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(16)15-10-14(4,17)11-8-6-5-7-9-11/h5-9,17H,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBNAIQIBIZGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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